![molecular formula C24H28O4 B13815672 [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone CAS No. 53948-11-1](/img/structure/B13815672.png)
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with a phenolic compound under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- S-[(2E)-3,7-Dimethylocta-2,6-dienyl]trihydrogenthiodiphosphate
Uniqueness
Compared to similar compounds, [3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
53948-11-1 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C24H28O4/c1-16(2)9-8-10-17(3)13-14-19-20(25)15-21(28-4)22(24(19)27)23(26)18-11-6-5-7-12-18/h5-7,9,11-13,15,25,27H,8,10,14H2,1-4H3/b17-13+ |
InChI Key |
PGHJXDHRONHDNF-GHRIWEEISA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C(=C(C=C1O)OC)C(=O)C2=CC=CC=C2)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)OC)C(=O)C2=CC=CC=C2)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


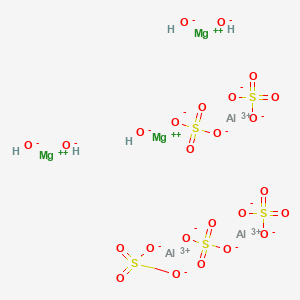

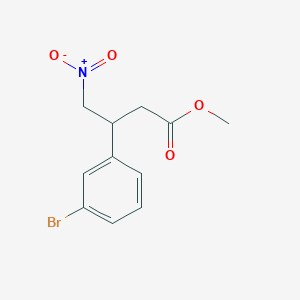
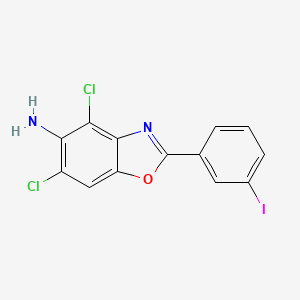
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)

![2-(benzylamino)-N-[4-[4-[[2-(benzylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13815628.png)
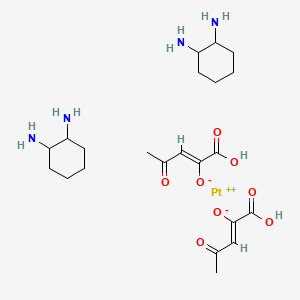
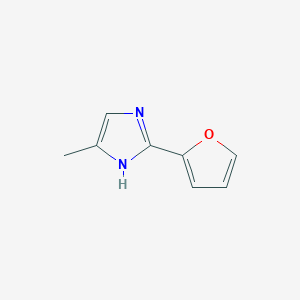
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
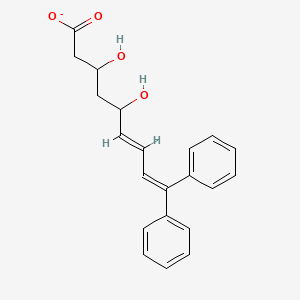
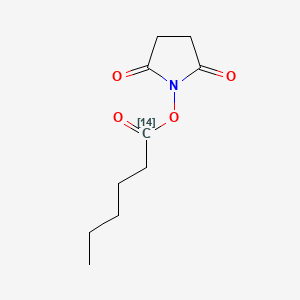
![3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B13815659.png)
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
